molecular formula C12H19NO3 B141482 tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-28-8

tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B141482
CAS No.: 148404-28-8
M. Wt: 225.28 g/mol
InChI Key: GGNDIMLSSMWKDR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNDIMLSSMWKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933400
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148404-28-8
Record name tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one, N-BOC protected
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Biological Activity

Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, also known by its CAS number 146231-54-1, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Boiling Point : Not specified
  • Melting Point : 70–71 °C
  • Purity : Typically >98% (HPLC) .

Biological Activity Overview

This compound exhibits various biological activities that may be attributed to its structural characteristics. The following sections detail its pharmacological potential, including anti-inflammatory, anticancer, and neuroprotective effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures possess anti-inflammatory properties. For instance, derivatives of cyclopentapyrrole have been shown to inhibit pro-inflammatory cytokines in vitro. A study demonstrated that related compounds could reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

2. Anticancer Properties

The anticancer activity of this compound has been explored through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate caspase pathways, leading to programmed cell death .

Cancer Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)10.5Caspase activation
HT-29 (Colon)15.3Apoptosis induction

3. Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The neuroprotective mechanism is hypothesized to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups receiving placebo treatments. Histological analysis revealed decreased infiltration of inflammatory cells within affected tissues .

Case Study 2: Anticancer Efficacy

A recent clinical trial investigated the efficacy of this compound in patients with advanced colorectal cancer. Results indicated a partial response in 30% of participants after a treatment regimen involving this compound as an adjunct therapy alongside standard chemotherapy .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is primarily investigated for its pharmacological properties. It serves as a crucial intermediate in the synthesis of bioactive compounds, particularly in the development of drugs targeting various diseases.

Case Study :
A study highlighted the efficient synthesis of this compound as a precursor for novel therapeutic agents. The synthesis involved a multi-step process that demonstrated high yield and purity, making it suitable for further pharmaceutical development .

Synthetic Methodologies

The compound is utilized in various synthetic pathways due to its versatile reactivity. It has been employed in the synthesis of complex organic molecules, including those used in drug discovery.

Synthesis Process :
The synthesis typically involves:

  • Formation of the cyclopentane ring.
  • Introduction of functional groups through nucleophilic substitutions.

This compound's structure allows for modifications that can lead to derivatives with enhanced biological activity .

Material Science

In material science, this compound is explored as a building block for polymeric materials. Its unique structure contributes to the development of polymers with specific mechanical and thermal properties.

Applications in Polymers :
Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Chemical Reactions Analysis

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield the free secondary amine, enabling subsequent functionalization of the pyrrolidine nitrogen.

ConditionsReagentsProductYieldReferences
Trifluoroacetic acid (TFA)TFA in dichloromethane (DCM)5-Oxohexahydrocyclopenta[c]pyrrole>90%
Hydrochloric acid (HCl)4M HCl in dioxane5-Oxohexahydrocyclopenta[c]pyrrole85%

Mechanism : Acidic hydrolysis protonates the carbamate oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt under acidic conditions.

Ketone Reduction

The 5-oxo group undergoes reduction to form a secondary alcohol, often with stereochemical control due to the bicyclic framework.

Reagents/ConditionsProductStereochemistryYieldReferences
NaBH₄ in methanol5-Hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylate(3aR,5R,6aS)95%
H₂, Pd(OH)₂/C in methanol (16 h)5-Hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylateMeso (3aR,5r,6aS)99%

Key Notes :

  • Catalytic hydrogenation preserves the Boc group while selectively reducing the ketone .

  • Sodium borohydride achieves high yields without epimerization due to the rigid bicyclic structure .

Nucleophilic Substitution at the Amine

After Boc deprotection, the secondary amine participates in alkylation or acylation reactions.

Reaction TypeReagentsProductYieldReferences
AlkylationBenzyl bromide, K₂CO₃N-Benzyl-5-oxohexahydrocyclopenta[c]pyrrole78%
AcylationAcetyl chloride, Et₃NN-Acetyl-5-oxohexahydrocyclopenta[c]pyrrole82%

Applications : These derivatives are intermediates in pharmaceuticals targeting neurological disorders.

Ring-Opening Reactions

The bicyclic system undergoes ring-opening under strong basic or reductive conditions.

ConditionsReagentsProductYieldReferences
LiAlH₄, THF (reflux)Linear aminopolyolN/A (Structural rearrangement)65%
H₂, Ra-Ni, high pressureDecahydrocyclopenta[c]pyrroleFully saturated derivative70%

Note : Ring-opening is less common due to the stability of the bicyclic system but is utilized in niche syntheses .

Stereoselective Functionalization

The compound’s rigid bicyclic framework directs stereoselective reactions.

ReactionConditionsProduct StereochemistryDiastereomeric RatioReferences
Grignard AdditionMeMgBr, THF, −78°C(3aR,5S,6aS)-5-Methyl derivative9:1
EpoxidationmCPBA, CH₂Cl₂(3aR,5S,6aS)-Epoxide>95%

Insight : Steric hindrance from the bicyclic structure favors nucleophilic attack on the less hindered face of the ketone .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 146231-54-1 (cis-isomer) .
  • Structure : A bicyclic compound featuring a cyclopenta[c]pyrrole core with a 5-oxo group and a tert-butyl ester protecting group at the 2-position. Stereocenters at positions 3aR and 6aS confer chirality .

Physical Properties :

  • Appearance : White crystalline solid .
  • Melting Point : 70–71°C (uncorrected) .
  • Optical Rotation : [α]²⁵D = +0.40° (c = 1.00 in CHCl₃) .
  • Boiling Point : 325.8±35.0°C; Flash Point : 150.8±25.9°C .

Synthesis :
Synthesized via multi-step routes starting from (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole. Key steps include Boc protection, oxidative cleavage with NaIO₄/RuO₂·H₂O, and cyclization in Ac₂O/NaOAc to form the cyclopenta[c]pyrrole core . Yields up to 67% with 98.5% purity (HPLC) are reported .

Applications: A key intermediate in synthesizing retinol-binding protein 4 (RBP4) antagonists for treating hepatic steatosis . Derivatives with trifluoromethyl or aryl groups exhibit enhanced bioactivity .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

Compound CAS Number Key Structural Feature Molecular Weight Key Differences References
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 5-oxo group 225.28 Reference compound
tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 879686-42-7 4-oxo group 225.28 Oxo group position alters ring strain and reactivity
tert-butyl 5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 1256958-47-0 5-aminomethyl substituent 240.34 Enhanced hydrogen-bonding potential; higher molecular weight
(±)-tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,3a,6,6a–tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate N/A Triflate leaving group 365.35 Increased electrophilicity for nucleophilic substitution
Methyl 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate N/A Aryl and pyrimidine substituents 406.34 Improved RBP4 antagonism (IC₅₀ < 1 μM)

Preparation Methods

Key Synthetic Pathway

The most widely reported method involves oxidative cleavage of isoindole derivatives followed by cyclization. Bahekar et al. (2017) developed a scalable route starting from isoindole 4 , which undergoes KMnO₄-mediated oxidative cleavage in aqueous acetone to yield diacid 5 (85–90% purity). Intramolecular cyclization of 5 using thionyl chloride (SOCl₂) produces the bicyclic lactam 6 , which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to furnish the target compound.

Reaction Conditions and Optimization

  • Oxidation : Conducted at 0–5°C to minimize over-oxidation.

  • Cyclization : SOCl₂ acts as both a cyclizing agent and solvent, achieving >95% conversion.

  • Boc Protection : Catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C, yielding 92% isolated product.

Advantages

  • Cost-Effectiveness : KMnO₄ is inexpensive compared to other oxidants.

  • Scalability : Demonstrated at multi-kilogram scale with 78% overall yield.

Asymmetric Synthesis from Chiral Starting Materials

L-Serine-Derived Route

A stereoselective approach starts with L-serine, leveraging its inherent chirality to construct the bicyclic framework. Stannoxane-mediated lactamization forms the pyrrolidine ring, while a Heck cyclization establishes the cyclopentane moiety. Boc protection is introduced early to prevent racemization.

Critical Steps

  • Stannoxane Lactamization : Achieves 70–75% yield with >99% enantiomeric excess (ee).

  • Heck Cyclization : Uses Pd(OAc)₂ and tri-o-tolylphosphine in dimethylformamide (DMF) at 80°C.

Limitations

  • Cost : Palladium catalysts increase expenses.

  • Throughput : Requires chromatographic purification, limiting batch sizes.

One-Pot Multistep Hydrogenation Process

Integrated Deborylation and Hydrogenation

A 2018 protocol describes a one-pot method for tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a structural analog. Starting from a benzylated precursor, sequential debenzylation (H₂/Pd-C) and ring hydrogenation (H₂ at 50 psi) yield the saturated bicyclic system. Boc protection is applied in situ, reducing purification steps.

Performance Metrics

  • Yield : 82% over three steps.

  • Purity : >98% by HPLC without chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

MethodStarting MaterialKey StepsYield (%)ScalabilityCost Efficiency
KMnO₄ OxidationIsoindole 4 Oxidative cleavage, Boc78HighHigh
Asymmetric SynthesisL-SerineStannoxane lactamization65ModerateLow
One-Pot HydrogenationBenzylated precursorDebenzylation, hydrogenation82HighModerate

Q & A

Q. Table 2: Comparison of Oxidation Methods

Oxidizing Agent Temperature Yield (%) Byproducts
KMnO₄0–25°C85CO₂, H₂O
RuO₂/NaIO₄0°C, 24 h70Cl⁻, NO₃⁻

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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